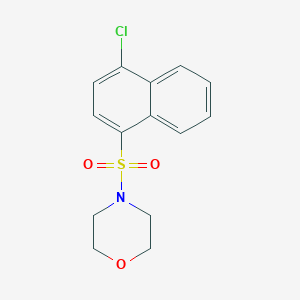
4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine, commonly referred to as CNM-4, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CNM-4 belongs to the class of sulfonylmorpholine compounds and is known for its diverse applications in various fields of research.
Mechanism of Action
The mechanism of action of CNM-4 involves its interaction with specific enzymes and proteins in the body. CNM-4 has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase IX, which is involved in the progression of cancer. Additionally, CNM-4 has been found to bind to the amyloid-beta protein, which is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
CNM-4 has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, CNM-4 has been shown to improve cognitive function and reduce the accumulation of amyloid-beta protein in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using CNM-4 in lab experiments include its high yield synthesis, diverse applications in various fields of research, and its potential as a therapeutic agent. However, some limitations of using CNM-4 in lab experiments include its relatively low solubility in water, which can limit its bioavailability, and its potential toxicity at high concentrations.
Future Directions
The potential applications of CNM-4 in various fields of research are vast, and there are several future directions that scientists are currently exploring. These include the development of CNM-4-based drugs for the treatment of cancer, Alzheimer's disease, and other diseases. Additionally, researchers are investigating the use of CNM-4 in the development of new antimicrobial agents and the study of its mechanism of action in various biological systems.
In conclusion, CNM-4 is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. Its diverse applications in various fields of research make it an important compound for scientists to study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CNM-4 have been discussed in this paper.
Synthesis Methods
The synthesis of CNM-4 involves the reaction between 4-chloronaphthalene-1-sulfonyl chloride and morpholine in the presence of a base such as triethylamine. This reaction results in the formation of CNM-4 as a white solid with a high yield.
Scientific Research Applications
CNM-4 has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial properties. Additionally, CNM-4 has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases such as cancer and Alzheimer's disease.
properties
IUPAC Name |
4-(4-chloronaphthalen-1-yl)sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c15-13-5-6-14(12-4-2-1-3-11(12)13)20(17,18)16-7-9-19-10-8-16/h1-6H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUNKQRXZJVTTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dibenzyl-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B350306.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-5-nitrofuran-2-carboxamide](/img/structure/B350313.png)
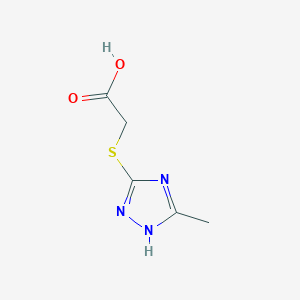
![6-(3-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350318.png)
![6-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350320.png)
![(4,5-Dimethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B350324.png)
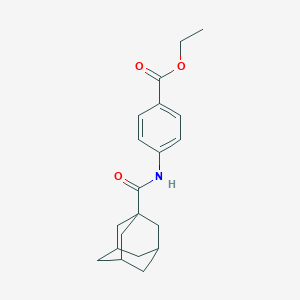
![6-(5-Bromo-3-pyridinyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350333.png)
![Dimethyl 5-{[(3-fluorophenyl)acetyl]amino}isophthalate](/img/structure/B350336.png)

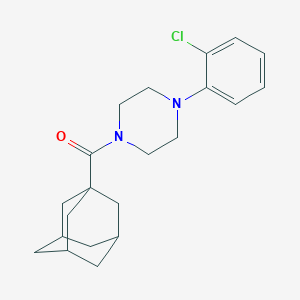
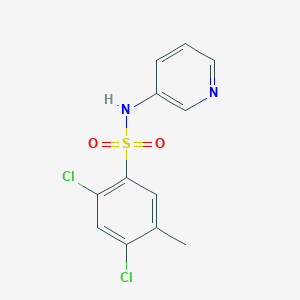
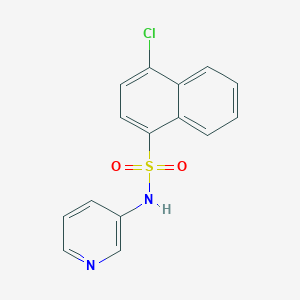
![4-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]morpholine](/img/structure/B350370.png)